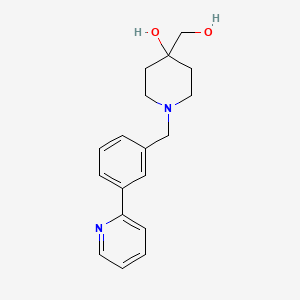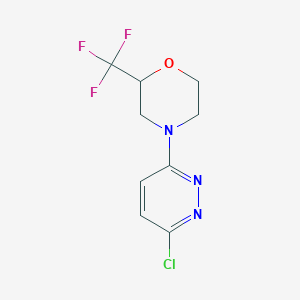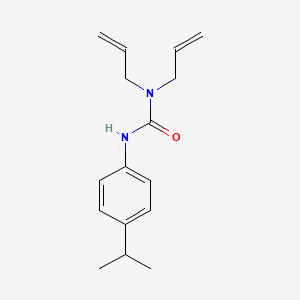![molecular formula C19H19N3O2 B5495038 N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide, also known as CPI-455, is a small molecule that has been developed as a potent and selective inhibitor of the histone methyltransferase G9a. This molecule has shown promising results in preclinical studies for the treatment of cancer and other diseases, making it an important area of research in the field of medicinal chemistry.
作用機序
The mechanism of action of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is based on its ability to selectively inhibit the activity of G9a. This enzyme is responsible for the methylation of lysine residues on histones and other proteins, which can have a profound effect on gene expression and cellular function. By blocking G9a activity, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. The molecule has also been shown to be selective for G9a, with minimal activity against other histone methyltransferases.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide for lab experiments is its high potency and selectivity for G9a. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of the molecule is its relatively complex synthesis, which can make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide and related compounds. These include:
1. Further optimization of the molecule to improve its potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the molecule in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Investigation of the role of G9a in other diseases, such as neurological disorders and autoimmune diseases.
4. Development of new assays and screening methods to identify additional inhibitors of G9a and other histone methyltransferases.
5. Exploration of the potential of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide as a tool for studying epigenetic regulation and gene expression in basic research.
合成法
The synthesis of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-N-cyclopropyl-3-nitrobenzamide to form the corresponding arylboronic acid. This is followed by a Suzuki coupling reaction with 1-methyl-1H-imidazole-2-boronic acid to generate the desired intermediate, which is then reduced with palladium on carbon to yield N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide.
科学的研究の応用
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the area of epigenetic regulation. The molecule has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in many types of cancer and is associated with poor prognosis. By blocking G9a activity, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
特性
IUPAC Name |
N-cyclopropyl-3-(furan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-10-9-20-18(21)13-22(16-7-8-16)19(23)15-5-2-4-14(12-15)17-6-3-11-24-17/h2-6,9-12,16H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGETGHXOTVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=CC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
![N-{(1R*,3S*)-3-[(cyclooctylamino)carbonyl]cyclopentyl}-3-hydroxybenzamide](/img/structure/B5495008.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5495051.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)